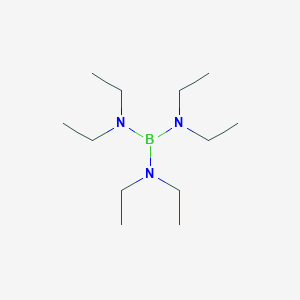
N,N,N',N',N'',N''-Hexaethylboranetriamine
Übersicht
Beschreibung
N,N,N',N',N'',N''-Hexaethylboranetriamine is a useful research compound. Its molecular formula is C12H30BN3 and its molecular weight is 227.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N,N',N',N'',N''-Hexaethylboranetriamine (HEBTA) is a boron-containing compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of HEBTA, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
HEBTA is characterized by its tri-amine structure, which allows for multiple interactions with biological molecules. The presence of boron in its structure may contribute to its reactivity and biological effects.
The biological activity of HEBTA is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : HEBTA may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound can bind to receptors, potentially modulating signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that HEBTA can induce oxidative stress by generating ROS, impacting cell viability and function.
Biological Activities
Research indicates that HEBTA exhibits several notable biological activities:
- Antimicrobial Properties : HEBTA has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Cytotoxicity : Studies have demonstrated that HEBTA can induce cytotoxic effects in certain cancer cell lines, making it a candidate for anticancer drug development.
- Neuroprotective Effects : Preliminary findings indicate that HEBTA may offer neuroprotective benefits, potentially useful in neurodegenerative disease models.
Data Table: Biological Activities of HEBTA
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress in neurons |
Case Studies
Several case studies have explored the biological effects of HEBTA:
-
Antimicrobial Efficacy :
- A study assessed the efficacy of HEBTA against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
-
Cytotoxic Effects on Cancer Cells :
- In vitro experiments using human breast cancer cell lines revealed that HEBTA induced apoptosis through the activation of caspase pathways. The study highlighted a dose-dependent relationship where higher concentrations led to increased cell death.
-
Neuroprotective Mechanisms :
- Research involving neuronal cell cultures demonstrated that HEBTA reduced markers of oxidative stress and improved cell viability under neurotoxic conditions. This suggests a protective role against neurodegeneration.
Eigenschaften
IUPAC Name |
N-[bis(diethylamino)boranyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30BN3/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRGNTWICAUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(CC)CC)(N(CC)CC)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30BN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416099 | |
| Record name | Boranetriamine, hexaethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-97-0 | |
| Record name | Boranetriamine, hexaethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















